2-Heptadecanol: The Persistent C17 Alarm Signal in Insect Chemical Ecology
2-Heptadecanol: The Persistent C17 Alarm Signal in Insect Chemical Ecology
The following is an in-depth technical guide on 2-Heptadecanol , designed for researchers in chemical ecology and drug development.
Executive Summary: The "Anchor" of the Alarm Blend
While volatile pheromones like isopentyl acetate (IPA) and 2-heptanone provide the immediate, flash-response signal for colony defense in Apis mellifera, 2-Heptadecanol (C₁₇H₃₆O) serves a fundamentally different role. As a long-chain, low-volatility secondary alcohol, it acts as a temporal marker —an "anchor" signal that persists at the site of a threat long after the volatile components have dissipated.
This guide analyzes the biosynthetic origins, chemoreceptive mechanisms, and synthesis of 2-Heptadecanol, positioning it as a critical target for modifying insect behavior in pest management scenarios.
Chemical Identity & Physical Properties[1][2]
2-Heptadecanol is a secondary fatty alcohol derived from the metabolic processing of stearic acid. Unlike its short-chain counterparts, its lipophilicity allows it to adhere to cuticular surfaces and foreign targets (predators), marking them for continued aggression.
| Property | Data | Relevance |
| IUPAC Name | Heptadecan-2-ol | Standard nomenclature |
| Formula | C₁₇H₃₆O | Odd-chain length implies specific biosynthesis |
| Molecular Weight | 256.47 g/mol | Low volatility; persistent signal |
| Physical State | Waxy Solid / Oily Liquid | Adheres to predator cuticle/sting site |
| Chirality | (R)- and (S)- enantiomers | Biological systems often favor the (S)-form |
| LogP | ~7.8 (Predicted) | Highly lipophilic; requires OBP transport |
Biosynthetic Pathway: The Modified -Oxidation Route
The production of an odd-chain (C17) alcohol from standard even-chain fatty acid precursors (C16/C18) presents a metabolic challenge. The consensus mechanism involves a modified
Mechanism[3][4][5][6]
-
Precursor Mobilization: Stearic acid (C18:0) is mobilized from the fat body or oenocytes.
-
Partial
-Oxidation: The C18 chain enters the mitochondrial -oxidation cycle but is arrested before the final thiolytic cleavage. -
Decarboxylation: The resulting
-keto acid intermediate undergoes decarboxylation, losing one carbon as CO₂ to form the methyl ketone, 2-Heptadecanone . -
Stereoselective Reduction: A specific ketoreductase (likely a short-chain dehydrogenase/reductase, SDR) reduces the ketone to 2-Heptadecanol .
Biosynthetic Pathway Diagram
Figure 1: Proposed biosynthetic pathway of 2-Heptadecanol via the futile
Chemoreception: Transport and Detection
Due to its extreme hydrophobicity (LogP ~7.8), 2-Heptadecanol cannot diffuse passively through the aqueous sensillar lymph to reach neuronal receptors. It requires a dedicated transport system.
The OBP-OR Relay System
-
Solubilization: Upon entering the antennal sensilla, 2-Heptadecanol is bound by Odorant Binding Proteins (OBPs) , specifically the AmelOBP family (e.g., AmelOBP2 or AmelOBP4), which encapsulate the hydrophobic ligand.
-
Receptor Activation: The OBP-ligand complex diffuses to the dendritic membrane of the Olfactory Receptor Neuron (ORN).
-
Signal Transduction: The molecule activates specific Olfactory Receptors (ORs).[1] While AmelOR136 is tuned to IPA, 2-Heptadecanol likely targets broadly tuned receptors involved in "contact" or "close-range" chemoreception, triggering the stinging reflex.
Experimental Protocols
Protocol A: Chemical Synthesis of 2-Heptadecanol
Objective: Synthesize high-purity 2-Heptadecanol from 2-Heptadecanone for bioassays.
Reagents:
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
Workflow:
-
Dissolution: Dissolve 5.0 mmol of 2-Heptadecanone in 20 mL of anhydrous Methanol.
-
Reduction: Cool to 0°C. Slowly add 10.0 mmol of NaBH₄ over 15 minutes. Stir at room temperature for 2 hours.
-
Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). Disappearance of the ketone spot indicates completion.
-
-
Quenching: Carefully add 1M HCl dropwise until gas evolution ceases and pH is neutral.
-
Extraction: Evaporate methanol. Partition residue between water and DCM (3 x 15 mL).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from hexane to obtain white waxy crystals.
Protocol B: The "Perforated Cage" Alarm Assay
Objective: Quantify the recruitment and aggression response of worker bees to 2-Heptadecanol.
Setup:
-
Test Cage: 11 cm x 12 cm x 8.5 cm box divided by a perforated mesh wall.[5]
-
Subjects: 50 unrestrained worker bees in Compartment A; 1 "Target" dummy in Compartment B.
Procedure:
-
Acclimatization: Place bees in Compartment A for 30 minutes in the dark.
-
Treatment: Apply 10 µL of 2-Heptadecanol (1% in Hexane) to a filter paper disc. Allow solvent to evaporate (2 mins). Pin the disc to the "Target" in Compartment B.
-
Control: Hexane-only disc.
-
-
Exposure: Introduce the target. Record behavior for 5 minutes.
-
Scoring Metrics:
-
Fanning: Number of bees fanning wings (dispersing signal).
-
Aggression: Number of bees biting/stinging the mesh divider.
-
Attraction: Number of bees clustering on the mesh near the source.
-
References
-
BenchChem Technical Support. (2025). 2-Heptadecanol: A Comprehensive Technical Guide to its Natural Occurrence and Analysis. BenchChem. Link
-
PubChem. (2025).[2][6] Heptadecan-2-ol | C17H36O.[6][7] National Library of Medicine. Link
-
Yew, J. Y., & Chung, H. (2015). Insect pheromones: An overview of function, form, and discovery. Progress in Lipid Research, 59, 88–105. Link
-
Park, A., et al. (2020). Alcohol potentiates a pheromone signal in flies. eLife, 9:e59853. Link
-
Bortolotti, L., et al. (2021). Biosynthesis of 2-Heptanone... by Hive Associated Bacteria.[8][9] Microorganisms, 9(11), 2218. Link
-
Nouvian, M., et al. (2019). Honey Bee Alarm Pheromone Mediates Communication in Plant–Pollinator–Predator Interactions.[10] Insects, 10(10), 366.[10] Link
-
Li, H., et al. (2025). Odor-Binding Protein 2 in Apis mellifera ligustica Plays Important Roles in the Response to Floral Volatiles. International Journal of Molecular Sciences. Link
Sources
- 1. AmelOBP4: an antenna-specific odor-binding protein gene required for olfactory behavior in the honey bee (Apis mellifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Heptadecanone | C17H34O | CID 18027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Heptadecanone [webbook.nist.gov]
- 4. 2-heptadecanone, 2922-51-2 [thegoodscentscompany.com]
- 5. Frontiers | An Alarm Pheromone Modulates Appetitive Olfactory Learning in the Honeybee (Apis Mellifera) [frontiersin.org]
- 6. Heptadecan-2-ol | C17H36O | CID 42263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Heptadecanol Research Chemical|99% Pure [benchchem.com]
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